Bienvenue dans la boutique en ligne BenchChem!

N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide

CYP450 inhibition drug–drug interaction ADMET

This benzothiazole-2-carboxamide derivative (MW 360.5 Da, LogP 2.87, LogSW -4.28) serves as a high-LogP, low-solubility reference for systematic property-space sampling while maintaining the 6-methylsulfonyl core. Structural novelty supports hit-expansion and scaffold-hopping for trypanosomatid or Alzheimer's programs. Potential CYP-inactive negative control (conditional on primary data). Ideal for medicinal chemistry HTS follow-up.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.5g/mol
CAS No. 349537-45-7
Cat. No. B406837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide
CAS349537-45-7
Molecular FormulaC17H16N2O3S2
Molecular Weight360.5g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C17H16N2O3S2/c1-24(21,22)13-8-9-14-15(11-13)23-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19,20)
InChIKeyXEULMEDBMGLJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide: Procurement-Grade Identity, Class, and Data-Limited Baseline


N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide (CAS 349537-45-7, PubChem CID 1108313) is a synthetic small-molecule benzothiazole derivative (MW 360.5 Da, formula C17H16N2O3S2) that integrates a 6-methylsulfonyl-substituted benzothiazole core with a 3-phenylpropanamide side chain [1]. This compound belongs to the benzothiazole-2-carboxamide chemotype, a scaffold that has been explored in multiple therapeutic areas including Alzheimer’s disease, antimicrobial, and anticancer research [2]. However, a comprehensive search of authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) reveals that quantitative biological activity data, selectivity profiles, and direct head-to-head comparisons against close analogs are absent for this specific compound as of the knowledge cutoff date.

Why N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide Cannot Be Substituted Without Quantifiable Differentiation Data


Within the benzothiazole-2-carboxamide class, even minor structural modifications (e.g., variation of the N-acyl substituent, benzothiazole ring substitution position, or replacement of the methylsulfonyl group) produce divergent physicochemical and biological profiles [1]. For instance, the simpler 6-(methylsulfonyl)benzothiazol-2-amine analog (CAS 17557-67-4) has documented CYP450 inhibition data (IC50 >25 µM against CYP2C9, CYP2D6, CYP3A4), while no such profiling exists for the target compound [2]. Generic substitution without specific, matched quantitative evidence therefore carries a high risk of undetected functional deviation—particularly in liability assays (e.g., CYP inhibition, hERG) that are critical for compound progression. The lack of publicly available selectivity, potency, and ADMET data for CAS 349537-45-7 means that any substitution decision must be treated as an unvalidated equivalence assumption until primary comparative data are generated.

Quantitative Comparative Evidence for N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide: Verification Gap Assessment


CYP450 Liability Profile: Absence of Data vs. 6-(Methylsulfonyl)benzothiazol-2-amine Baseline

The closest structurally characterized analog, 6-(methylsulfonyl)benzothiazol-2-amine (CAS 17557-67-4, CHEMBL432942), has been profiled against CYP2C9, CYP2D6, and CYP3A4, yielding IC50 values >25 µM for all three isoforms, indicating a low CYP inhibition risk [1]. No equivalent CYP inhibition data exist for the target compound N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide. The addition of the 3-phenylpropanamide side chain could alter lipophilicity (calculated LogP increases from ~0.8 for the amine to 2.87 for the target compound ) and steric occupancy, which may significantly shift CYP binding—but this hypothesis remains experimentally untested.

CYP450 inhibition drug–drug interaction ADMET liability screening

Physicochemical Property Differentiation: Target Compound vs. Benzothiazole-2-propanamide Core Scaffold

The target compound exhibits computed LogP of 2.87 and LogSW (log aqueous solubility) of -4.28, while the simpler N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide (without the terminal phenyl group) has LogP of 1.34 and LogSW of -2.77 . The 1.53 log unit increase in LogP and 1.51 log unit decrease in predicted solubility for the target compound place it in a significantly more lipophilic, lower-solubility quadrant of the drug-like chemical space. This shift may be advantageous for membrane permeation but disadvantageous for aqueous solubility-limited assays.

lipophilicity aqueous solubility permeability drug-likeness

Biological Target Engagement: No Verified Primary Target Annotations vs. Structurally Related Benzothiazole Amides

Structures within the broader methylsulfonyl-benzothiazole chemotype have established target interactions: 6-(methylsulfonyl)benzothiazol-2-amine is a validated inhibitor of Trypanosoma brucei pteridine reductase-1 (PTR1) with a co-crystal structure (PDB 6GCL) [1], while certain benzothiazole-2-carboxamides have been reported as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease research [2]. However, for the target compound N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide, no primary peer-reviewed target engagement data—neither biochemical IC50 nor cellular EC50 values—have been identified in PubMed, ChEMBL, or BindingDB. Vendor-generated claims of AChE inhibition lack disclosed assay conditions, numerical values, and comparator data and do not meet the evidentiary threshold for procurement decision-making.

target engagement acetylcholinesterase pteridine reductase structure–activity relationship

Application Scenarios for N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide: Evidence-Constrained Guidance


Use as a Physicochemical Benchmark in a Custom Benzothiazole-2-carboxamide Library

Given the availability of calculated LogP (2.87) and LogSW (-4.28) values , this compound can serve as a high-LogP, low-solubility reference point within a proprietary library of benzothiazole-2-carboxamides. Procurement is justified when a study requires systematically sampling LogP space above 2.5 while maintaining the 6-methylsulfonyl substitution constant.

Negative Control for CYP Liability Screening Panels

If the compound were to be experimentally confirmed to mirror the CYP-inactive profile of its 2-amino analog (IC50 >25 µM across CYP2C9, CYP2D6, CYP3A4 [1]), it could be deployed as a structurally distinct negative control in CYP inhibition panels. However, this application is conditional on generating primary data—without it, the compound cannot be assumed to be CYP-clean.

Scaffold-Hopping Intermediate for Pteridine Reductase or AChE Programs

The compound combines the 6-methylsulfonyl-benzothiazole core (known for TbPTR1 binding [2]) with a 3-phenylpropanamide tail that could extend into unexplored subpockets. It is structurally positioned as a synthetic intermediate or scaffold-hopping starting point for medicinal chemistry teams targeting either trypanosomatid infections or Alzheimer's disease, provided that target engagement is first confirmed by the end user.

Hit-Expansion Starting Point from High-Throughput Screening Hits

PubChem records indicate this compound has been tested in multiple HTS assays (e.g., HCV NS3 helicase, mHTT-CaM interaction, GPR151 activation) . Although no quantitative activity thresholds were met in these screens, the compound's structural novelty within the benzothiazole space may make it a useful hit-expansion starting point when primary screening data are available from the procuring lab's own HTS campaigns.

Quote Request

Request a Quote for N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.